molecular formula C13H16N4OS B2988074 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1797309-56-8

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2988074
CAS No.: 1797309-56-8
M. Wt: 276.36
InChI Key: FQUIMGDNDROSOY-UHFFFAOYSA-N
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Description

The compound “(1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methyl group and a piperidine ring, which is further attached to a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The piperidine ring is a six-membered ring containing one nitrogen atom and five carbon atoms. The thiophene ring is a five-membered ring containing one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have shown cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially interact with biological targets and undergo chemical reactions within a biological context.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown the synthesis of novel triazole analogues, demonstrating significant inhibition of bacterial growth against various human pathogenic bacteria. This highlights the compound's potential in developing new antimicrobial agents. For instance, compounds with specific moieties on the piperazine ring exhibited considerable bacterial growth inhibition, indicating their promise for further pharmaceutical development (Nagaraj, Srinivas, & Rao, 2018).

Molecular Structure Analysis

The structural analysis of related compounds has provided insights into their chemical behavior. Studies on isomorphous structures have revealed the presence of extensive disorder, which complicates the detection of isomorphism during data-mining procedures. This research underscores the complexity of these compounds and the importance of detailed structural characterization (Rajni Swamy et al., 2013).

Advanced Synthesis Techniques

Efforts have been made to develop efficient synthesis approaches for related compounds, including the use of microwave-assisted techniques. These methods facilitate the regioselective synthesis of heterocyclic amides, serving as strategic intermediates for further chemical transformations. Such advancements in synthesis techniques are crucial for the rapid development of novel compounds with potential application in drug development and other areas of chemical research (Moreno-Fuquen et al., 2019).

Future Directions

The future directions for research on this compound could include further investigation into its potential anticancer properties, as well as exploration of its interactions with other biological targets. Additionally, more research could be done to fully elucidate its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-16-9-11(14-15-16)13(18)17-6-4-10(5-7-17)12-3-2-8-19-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUIMGDNDROSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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